2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
- It contains a thiazole ring fused to a pyridine ring, along with an amino group and a hydroxy-methoxy-substituted phenyl group.
- This compound has attracted attention due to its potential neuroprotective and anti-inflammatory properties .
2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: , is a heterocyclic compound with an intriguing structure.
Preparation Methods
- The synthetic route for Compound I involves the fusion of a thiazole ring with a pyridine ring.
- Specific reaction conditions and industrial production methods may vary, but the key steps include the formation of the thiazole and pyridine moieties.
- Detailed synthetic protocols and optimization strategies would require further investigation.
Chemical Reactions Analysis
- Compound I may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products could include derivatives with modified substituents or functional groups.
Scientific Research Applications
- It may be relevant in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
- Research suggests that it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
- Further studies explore its potential in Alzheimer’s disease, Parkinson’s disease, and other neurological conditions.
Neuroprotection: Compound I has shown promise as a neuroprotective agent.
Mechanism of Action
- Compound I likely exerts its effects through multiple pathways.
- Inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as modulation of the NF-kB inflammatory pathway, contribute to its neuroprotective and anti-inflammatory properties .
- Molecular targets include ATF4 and NF-kB proteins.
Comparison with Similar Compounds
- While Compound I is unique due to its specific fused thiazole-pyridine structure, other related compounds exist.
- Further exploration could involve comparing it to structurally similar molecules and assessing their biological activities.
Properties
Molecular Formula |
C13H13N3O3S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H13N3O3S/c1-19-9-4-6(2-3-8(9)17)7-5-10(18)15-12-11(7)20-13(14)16-12/h2-4,7,17H,5H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
FOODYWGHAQSHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)N)O |
Origin of Product |
United States |
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